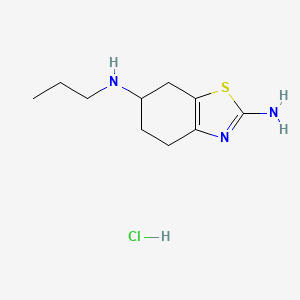
6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Pramipexole (dihydrochloride), also known as R-(+)-Pramipexole (dihydrochloride) and KNS-760704 (dihydrochloride), is a small molecule drug developed by the University of Virginia. It is a free radical scavenger, dopamine receptor agonist, and apoptosis inhibitor. This compound has been investigated for its potential therapeutic effects in various conditions, including hypereosinophilic syndromes, amyotrophic lateral sclerosis, and chronic obstructive pulmonary disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pramipexole (dihydrochloride) involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of ®-Pramipexole (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-Pramipexole (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying free radical scavenging and dopamine receptor agonism.
Biology: Investigated for its effects on cellular apoptosis and oxidative stress.
Medicine: Explored as a therapeutic agent for conditions such as hypereosinophilic syndromes, amyotrophic lateral sclerosis, and chronic obstructive pulmonary disease.
Mécanisme D'action
®-Pramipexole (dihydrochloride) exerts its effects through multiple mechanisms:
Dopamine Receptor Agonism: Activates dopamine receptors, leading to increased dopamine signaling.
Free Radical Scavenging: Neutralizes free radicals, reducing oxidative stress and cellular damage.
Apoptosis Inhibition: Inhibits programmed cell death, promoting cell survival
Comparaison Avec Des Composés Similaires
Similar Compounds
Pramipexole (dihydrochloride): A non-selective dopamine receptor agonist used in the treatment of Parkinson’s disease.
Ropinirole (hydrochloride): Another dopamine receptor agonist used for similar indications.
Rotigotine (transdermal system): A dopamine agonist administered via a transdermal patch for Parkinson’s disease and restless legs syndrome.
Uniqueness
®-Pramipexole (dihydrochloride) is unique due to its combined properties of dopamine receptor agonism, free radical scavenging, and apoptosis inhibition. This multifaceted mechanism of action makes it a promising candidate for various therapeutic applications, particularly in neuroprotection and anti-inflammatory treatments .
Propriétés
Formule moléculaire |
C10H18ClN3S |
|---|---|
Poids moléculaire |
247.79 g/mol |
Nom IUPAC |
6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H |
Clé InChI |
YLOYRMPMRZXEMW-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-butyl 8-oxo-1,3,4,6,7,8a-hexahydropyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B8682658.png)


![Phosphonic acid, [2-(4-morpholinyl)-2-oxoethyl]-, diethyl ester](/img/structure/B8682688.png)
